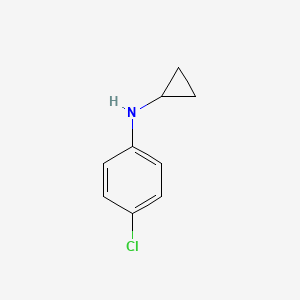
4-chloro-N-cyclopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-cyclopropylaniline is an organic compound with the molecular formula C9H10ClN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a cyclopropyl group, and a chlorine atom is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-cyclopropylaniline typically involves the reaction of 4-chlorobromobenzene with cyclopropylamine. The reaction is catalyzed by palladium (Pd) and uses BrettPhos as a ligand. The reaction is carried out in toluene at 80°C overnight. The product is then purified using column chromatography on silica gel with a mixture of ethyl acetate and hexane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-N-cyclopropylaniline undergoes various chemical reactions, including:
Oxidation: It is susceptible to single-electron oxidation, especially by excited triplet-state photosensitizers.
Substitution: The chlorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include triplet-state photosensitizers and chromophoric dissolved organic matter (CDOM).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products:
Oxidation: The major products include ring-opened derivatives due to the cyclopropyl ring opening after oxidation.
Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Aplicaciones Científicas De Investigación
4-Chloro-N-cyclopropylaniline has several applications in scientific research:
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-cyclopropylaniline primarily involves its ability to undergo single-electron transfer reactions. Upon oxidation, the cyclopropyl ring opens, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, potentially leading to biological effects .
Comparación Con Compuestos Similares
N-cyclopropylaniline: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-chloroaniline: Lacks the cyclopropyl group, affecting its oxidation behavior and reactivity.
4-chloro-N-methylaniline: Contains a methyl group instead of a cyclopropyl group, leading to different steric and electronic effects.
Uniqueness: 4-Chloro-N-cyclopropylaniline is unique due to the presence of both the chlorine atom and the cyclopropyl group. This combination imparts distinct reactivity patterns, making it a valuable compound for studying oxidative processes and developing new chemical entities .
Propiedades
Fórmula molecular |
C9H10ClN |
|---|---|
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
4-chloro-N-cyclopropylaniline |
InChI |
InChI=1S/C9H10ClN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2 |
Clave InChI |
MGTQLBDMYKGGKX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[b]thiophen-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12956244.png)

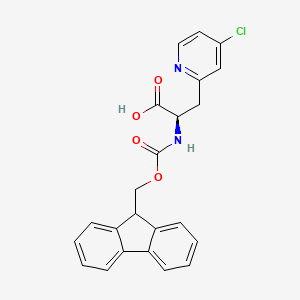
![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B12956279.png)
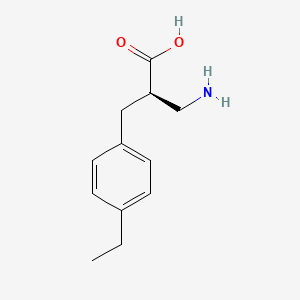
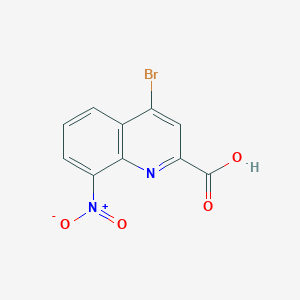
![6-Fluoro-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12956300.png)
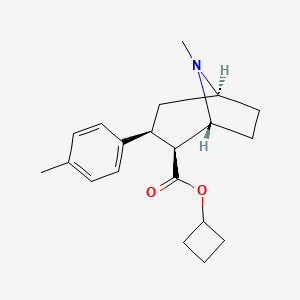
![5-Aminobenzo[d]thiazole-2-carboximidamide](/img/structure/B12956309.png)
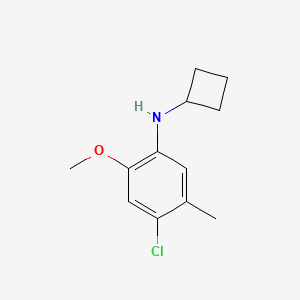
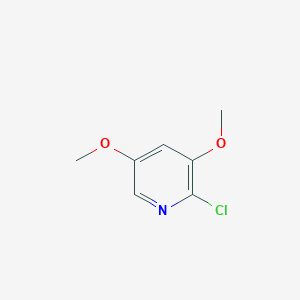

![Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)

